molecular formula C15H8Cl2N2O2 B12470143 2-[2-(2,4-dichlorophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione

2-[2-(2,4-dichlorophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione

Cat. No.: B12470143
M. Wt: 319.1 g/mol
InChI Key: NPGDAAPXVUIISL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-[2-(2,4-dichlorophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione typically involves the reaction of 2,4-dichlorophenylhydrazine with indene-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-[2-(2,4-dichlorophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.

Scientific Research Applications

2-[2-(2,4-dichlorophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2,4-dichlorophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione involves the inhibition of specific bacterial enzymes, such as sortase A transpeptidase. This enzyme is crucial for the formation of biofilms in bacteria like Staphylococcus aureus. By inhibiting this enzyme, the compound prevents the bacteria from forming biofilms, thereby enhancing the effectiveness of conventional antibiotics .

Comparison with Similar Compounds

Similar compounds to 2-[2-(2,4-dichlorophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione include:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H8Cl2N2O2

Molecular Weight

319.1 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)hydrazinylidene]indene-1,3-dione

InChI

InChI=1S/C15H8Cl2N2O2/c16-8-5-6-12(11(17)7-8)18-19-13-14(20)9-3-1-2-4-10(9)15(13)21/h1-7,18H

InChI Key

NPGDAAPXVUIISL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=NNC3=C(C=C(C=C3)Cl)Cl)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.